molecular formula C9H12O B14562141 2-(Cyclopropylmethylidene)cyclopentan-1-one CAS No. 61765-52-4

2-(Cyclopropylmethylidene)cyclopentan-1-one

Cat. No.: B14562141
CAS No.: 61765-52-4
M. Wt: 136.19 g/mol
InChI Key: HDUCQMKKJUYPRU-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethylidene)cyclopentan-1-one is an organic compound characterized by a cyclopentanone ring substituted with a cyclopropylmethylidene group. This compound is of interest due to its unique structure, which combines the reactivity of a cyclopentanone with the strained ring system of a cyclopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethylidene)cyclopentan-1-one can be achieved through various methods. One common approach involves the reaction of cyclopentanone with cyclopropylmethylidene bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under mild conditions, yielding the desired product after purification.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethylidene)cyclopentan-1-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The cyclopropylmethylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

2-(Cyclopropylmethylidene)cyclopentan-1-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethylidene)cyclopentan-1-one involves its interaction with various molecular targets. The cyclopropylmethylidene group can participate in ring-opening reactions, while the cyclopentanone moiety can undergo nucleophilic addition. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanone: A simpler analog without the cyclopropylmethylidene group.

    Cyclopropylmethyl ketone: Contains the cyclopropylmethyl group but lacks the cyclopentanone ring.

    Cyclohexanone: Similar structure but with a six-membered ring.

Uniqueness

2-(Cyclopropylmethylidene)cyclopentan-1-one is unique due to the combination of a strained cyclopropyl ring and a reactive cyclopentanone moiety. This dual functionality allows for a wide range of chemical reactions and applications, distinguishing it from simpler analogs.

Properties

CAS No.

61765-52-4

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

2-(cyclopropylmethylidene)cyclopentan-1-one

InChI

InChI=1S/C9H12O/c10-9-3-1-2-8(9)6-7-4-5-7/h6-7H,1-5H2

InChI Key

HDUCQMKKJUYPRU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC2CC2)C(=O)C1

Origin of Product

United States

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